3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The molecular formula of this compound is C8H5F3IN3, and it has a molecular weight of 327.05 g/mol .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to have antitrypanosomal activity , suggesting they may interfere with the life cycle of trypanosomes or inhibit enzymes crucial to their survival.
Biochemical Pathways
As purine analogues, pyrazolo[1,5-a]pyrimidines may interfere with purine metabolism, which is essential for dna and rna synthesis, signal transduction, and energy transfer .
Result of Action
Given its potential antitrypanosomal activity , it may lead to the death of trypanosome parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with aryl or heteroaryl boronic acids. This reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction typically requires a palladium catalyst (e.g., XPhosPdG2), a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under microwave-assisted conditions.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as kinase inhibitors, which are important in cancer treatment.
Fluorescent Probes: Pyrazolo[1,5-a]pyrimidine derivatives are used as fluorophores in bioimaging and chemosensing applications due to their tunable photophysical properties.
Neurodegenerative Disorders: Some derivatives have shown inhibitory activity against monoamine oxidase B, making them potential candidates for treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
Uniqueness
3-Iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for designing biologically active molecules with improved pharmacokinetic properties .
Properties
IUPAC Name |
3-iodo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3IN3/c1-4-6(12)7-13-3-2-5(8(9,10)11)15(7)14-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBVGSCSGYJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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